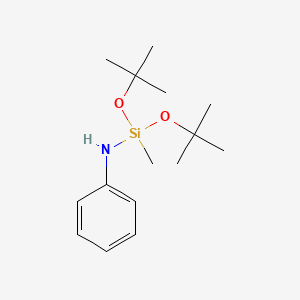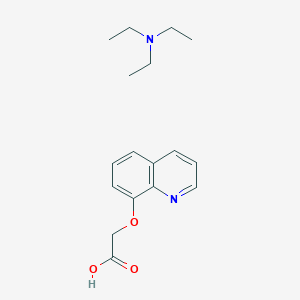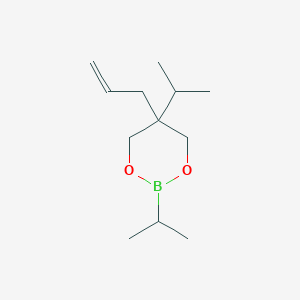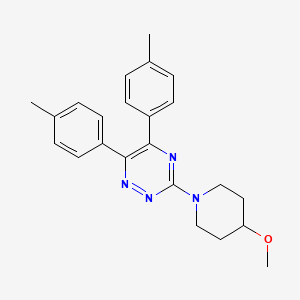
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate is a complex chemical compound that combines mercury ions with tris(4-fluorophenyl)phosphane and diperchlorate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate typically involves the reaction of mercury(II) salts with tris(4-fluorophenyl)phosphane in the presence of perchloric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired compound. The process may involve the following steps:
- Dissolution of mercury(II) salts in an appropriate solvent.
- Addition of tris(4-fluorophenyl)phosphane to the solution.
- Introduction of perchloric acid to facilitate the formation of diperchlorate.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for efficiency and yield, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions may involve the conversion of mercury(II) to mercury(I) or elemental mercury.
Substitution: The tris(4-fluorophenyl)phosphane ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of mercury, while substitution reactions may produce new phosphane complexes.
Applications De Recherche Scientifique
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in reactions involving transition metals.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research explores its potential use in medicinal chemistry, including drug development and diagnostic applications.
Industry: The compound is investigated for its potential use in industrial processes, such as catalysis and material science.
Mécanisme D'action
The mechanism by which Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate exerts its effects involves its interaction with molecular targets and pathways. The mercury ion can interact with various biological molecules, potentially affecting enzymatic activities and cellular processes. The tris(4-fluorophenyl)phosphane ligand may influence the compound’s stability and reactivity, contributing to its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(4-methoxyphenyl)phosphane
- Tris(4-trifluoromethylphenyl)phosphane
- Tris(4-chlorophenyl)phosphane
- Tris(2,4,6-trimethylphenyl)phosphane
Uniqueness
Mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate is unique due to the presence of mercury ions and the specific fluorinated phosphane ligand. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89954-38-1 |
|---|---|
Formule moléculaire |
C54H36Cl2F9HgO8P3 |
Poids moléculaire |
1348.3 g/mol |
Nom IUPAC |
mercury(2+);tris(4-fluorophenyl)phosphane;diperchlorate |
InChI |
InChI=1S/3C18H12F3P.2ClHO4.Hg/c3*19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;2*2-1(3,4)5;/h3*1-12H;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Clé InChI |
DWQQVYMWBYCNEN-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)


![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)


![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
amino}prop-2-enal](/img/structure/B14397646.png)
